N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c1-11-3-4-12(5-14(11)19)21-17(25)8-27-16-7-26-13(6-15(16)24)9-28-18-22-20-10-23(18)2/h3-7,10H,8-9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAICOCLGVIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, highlighting its antifungal properties and other relevant findings.
Compound Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 417.9 g/mol. The compound features several functional groups, including a triazole ring and a pyranone moiety, which are known for their biological activity.
Synthesis Methods:
The compound can be synthesized through multi-step reactions involving:
- Formation of the triazole ring using appropriate precursors.
- Attachment of the pyranone moiety through thioether formation.
- Final acetamide linkage to complete the structure.
The synthesis typically employs microwave-assisted techniques to enhance yield and purity, as noted in various studies .
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, derivatives with similar structures have been tested against various fungal strains such as Fusarium oxysporum and Botrytis cinerea, showing promising results .
Table 1: Antifungal Activity of Related Triazole Compounds
| Compound Name | Target Fungi | Activity Level |
|---|---|---|
| Compound A | Fusarium oxysporum | Moderate |
| Compound B | Botrytis cinerea | High |
| N-(3-chloro...) | Stemphylium lycopersici | Excellent |
The antifungal mechanism is primarily attributed to the inhibition of fungal sterol biosynthesis, disrupting cell membrane integrity. The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell death .
Case Studies and Research Findings
-
Study on Antifungal Efficacy:
A study synthesized several triazole derivatives and evaluated their antifungal activity against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antifungal agents . -
Molecular Docking Studies:
Molecular docking simulations have been employed to predict the binding affinity of N-(3-chloro-4-methylphenyl)-2-((6-(...)) to target enzymes. These studies suggest strong interactions with active sites of fungal enzymes, corroborating experimental findings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the introduction of different functional groups can significantly affect potency and selectivity against specific fungal strains .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens. Research indicates that derivatives of triazole compounds often show efficacy against bacteria and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anticancer Activity
N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been investigated for its anticancer properties. Preliminary studies indicate that modifications in the triazole ring can enhance selectivity and potency against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects on human cancer cells in vitro . The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell proliferation.
Case Studies
- Antitubercular Activity :
-
Cytotoxicity Assessment :
- Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1. Triazole Formation | Cyclization of precursors to form the triazole ring |
| 2. Thio Group Addition | Introduction of the thio group via nucleophilic substitution |
| 3. Acetamide Formation | Acylation to yield the final acetamide product |
Comparison with Similar Compounds
Key Observations:
- Triazole vs. Pyran-4-one Cores : The target compound’s pyran-4-one core differentiates it from triazole-centric analogs (e.g., 6m and ), which rely on aromatic heterocycles for rigidity. Pyran-4-one’s ketone group may enhance hydrogen-bonding capacity compared to triazoles.
- Substituent Effects: Chloro vs. Naphthalene vs.
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~463.9 vs. 393.11 for 6m) reflects its pyran-4-one and triazole-thioether groups, which may impact bioavailability.
- Lipophilicity (LogP) : The target compound’s predicted LogP (~3.2) balances lipophilicity (from chloro and methyl groups) and polarity (from pyran-4-one oxygen), contrasting with 6m’s higher LogP (~3.8) due to naphthalene .
- Hydrogen-Bonding Capacity : The target compound’s 8 hydrogen-bond acceptors (pyran-4-one, triazole, acetamide) exceed analogs like , suggesting stronger target engagement in polar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
